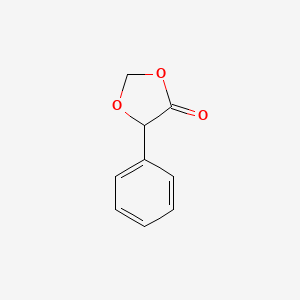

5-Phenyl-1,3-dioxolan-4-one

Description

Structure

3D Structure

Properties

CAS No. |

27032-85-5 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5-phenyl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

BDVXHBPOBAINOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1OC(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 1,3 Dioxolan 4 One and Its Derivatives

Condensation Reactions in 5-Phenyl-1,3-dioxolan-4-one Synthesis

The cornerstone of this compound synthesis lies in the condensation reaction between an α-hydroxy acid and a carbonyl compound. This approach is versatile, allowing for the use of various catalysts to drive the reaction.

Acid-Catalyzed Condensation of α-Hydroxy Acids (e.g., Mandelic Acid) with Carbonyl Compounds

The most fundamental method for synthesizing 5-phenyl-1,3-dioxolan-4-ones is the acid-catalyzed condensation of mandelic acid with various aldehydes and ketones. In this reaction, the acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity. The hydroxyl group of mandelic acid then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,3-dioxolan-4-one (B8650053) ring.

A range of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and solid acid catalysts such as cationic ion-exchange resins (e.g., Amberlite IR-120). mdpi.comprepchem.com The reaction can be performed with both racemic and optically pure mandelic acid to yield the corresponding racemic or chiral dioxolanones. researchgate.net This method is foundational and serves as a basis for more advanced synthetic modifications.

For instance, the synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) is achieved by reacting L-lactic acid with acetone, showcasing the adaptability of this reaction to other α-hydroxy acids. mdpi.com Similarly, reacting 2-hydroxy-2-methylpropionic acid with 4-(4-chlorophenyl)benzaldehyde in the presence of a sulphonated polystyrene ion exchange resin produces the corresponding dioxolanone derivative. prepchem.com

| Reactants | Catalyst | Product | Reference |

| Mandelic Acid, Aldehydes/Ketones | Acid Catalyst | This compound derivatives | researchgate.net |

| L-lactic acid, Paraformaldehyde | p-toluenesulfonic acid | 1,3-Dioxolan-4-one (MeDOX) | mdpi.com |

| 2-hydroxy-2-methylpropionic acid, 4-(4-chlorophenyl)benzaldehyde | Amberlite IR 120 | 2-[4-(4-chlorophenyl)phenyl]-5,5-dimethyl-1,3-dioxolan-4-one | prepchem.com |

Application of Zeolite Catalysts in Dioxolanone Formation

Zeolites, which are crystalline aluminosilicates with well-defined microporous structures, serve as effective heterogeneous catalysts in organic synthesis. youtube.com Their acidic properties, particularly the Brønsted acid sites within their framework, are crucial for catalyzing reactions such as the formation of dioxolanones. rsc.org

The synthesis of 1,3-dioxolan-4-one has been demonstrated using HZSM-5 zeolite as a catalyst for the carbonylation of formaldehyde (B43269) (in the form of trioxane) with carbon monoxide. rsc.org Spectroscopic analysis has confirmed that the formation of the dioxolanone ring occurs on the Brønsted acid sites of the HZSM-5 zeolite. rsc.org The use of zeolites offers advantages such as catalyst recyclability, ease of separation from the reaction mixture, and shape-selectivity, which can influence product distribution. youtube.com

| Reactants | Catalyst | Product | Key Finding | Reference |

| Trioxane, Carbon Monoxide | HZSM-5 Zeolite | 1,3-Dioxolan-4-one | Formation occurs on the Brønsted acid sites of the zeolite catalyst. | rsc.org |

Copper Sulfate (B86663) and Brønsted Acid Catalysis in this compound Preparation

Copper sulfate (CuSO₄) has been identified as an efficient and inexpensive catalyst for the synthesis of 5-phenyl-1,3-dioxolan-4-ones. researchgate.net It facilitates the condensation reaction between mandelic acid and various carbonyl compounds, leading to good product yields. researchgate.netresearchgate.net The catalytic activity of copper sulfate in such reactions is often associated with its ability to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack.

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are also widely used and effective catalysts for this transformation. mdpi.comresearchgate.net The mechanism involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, thereby promoting the reaction with the hydroxyl group of mandelic acid. This method is noted for its operational simplicity and effectiveness under relatively mild conditions.

| Catalyst | Reactants | Advantage | Reference |

| Copper Sulfate (CuSO₄) | Mandelic Acid, Aldehydes/Ketones | Inexpensive, efficient, good yields. | researchgate.netresearchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | α-Hydroxy Acids, Carbonyl Compounds | Operationally simple, effective Brønsted acid catalysis. | mdpi.comresearchgate.net |

Advanced Synthetic Strategies and Modified Procedures

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed. These include the use of microwave irradiation and the preparation of specific chiral templates for asymmetric synthesis.

Microwave-Assisted and Solvent-Free Reaction Conditions for Enhanced Synthesis

The application of microwave irradiation, often combined with solvent-free conditions, has emerged as a powerful tool for enhancing the synthesis of 5-phenyl-1,3-dioxolan-4-ones. researchgate.net This "green chemistry" approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced selectivity. researchgate.netnih.govscielo.br

Under microwave-induced, solvent-free conditions, the condensation of mandelic acid with aldehydes and ketones proceeds rapidly to afford the corresponding 2-alkyl substituted 5-phenyl-1,3-dioxolan-4-ones in good yields. researchgate.net The absence of a solvent reduces environmental impact and simplifies product work-up. This methodology highlights a specific effect of microwave irradiation beyond simple thermal heating and can be coupled with techniques like phase-transfer catalysis to further improve efficiency. researchgate.net

| Method | Key Features | Advantages | Reference |

| Microwave-Assisted, Solvent-Free Synthesis | Rapid heating, no solvent | Reduced reaction time, increased selectivity, environmentally friendly. | researchgate.net |

Preparation of Chiral this compound Templates

Chiral 1,3-dioxolan-4-ones derived from optically pure α-hydroxy acids, such as mandelic acid, are valuable templates in asymmetric synthesis. mdpi.com For example, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which is readily prepared from (S)-mandelic acid and pivalaldehyde, serves as a chiral benzoyl anion equivalent. mdpi.com

These chiral templates can undergo highly diastereoselective reactions. For instance, the enolate of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one undergoes Michael additions to electrophiles like butenolide and 4-methoxy-β-nitrostyrene with a high degree of stereocontrol. mdpi.com The resulting adducts can then be transformed into other valuable chiral molecules. This strategy leverages the fixed stereochemistry of the dioxolanone ring to direct the stereochemical outcome of subsequent reactions, making it a powerful tool for constructing complex, enantiomerically pure compounds. mdpi.comacs.org

| Chiral Template | Precursors | Application | Reference |

| (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one | (S)-Mandelic acid, Pivalaldehyde | Acts as a chiral benzoyl anion equivalent in diastereoselective Michael additions. | mdpi.com |

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues is a significant area of research, allowing for the exploration of structure-activity relationships and the development of compounds with tailored properties. These synthetic strategies often involve the condensation of substituted mandelic acids with various aldehydes and ketones, or the modification of the pre-formed dioxolanone ring.

A notable method for the synthesis of 2-alkyl substituted 5-phenyl-1,3-dioxolan-4-ones involves the microwave-assisted condensation of mandelic acid with aldehydes and ketones in the absence of a solvent. researchgate.net This approach offers good yields for both racemic and optically pure mandelic acid, highlighting its efficiency and broad applicability. researchgate.net The reaction can be effectively catalyzed by copper sulfate. researchgate.net

Furthermore, the versatility of the 1,3-dioxolan-4-one scaffold is demonstrated by its use as a chiral benzoyl anion equivalent. For instance, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, can undergo Michael addition to various acceptors. mdpi.com Subsequent thermal fragmentation of the adduct can yield phenyl ketones, showcasing a novel synthetic application. mdpi.com

The introduction of substituents is not limited to the 2-position. Modifications at other positions of the dioxolanone ring or the phenyl group have been explored to generate a diverse range of analogues. These substitutions are crucial for investigating the impact of different functional groups on the biological and chemical properties of the resulting compounds.

Detailed below are examples of synthetic approaches to substituted this compound analogues:

| Starting Material | Reagent(s) | Product | Key Findings | Reference |

| Mandelic acid | Aldehydes/Ketones, Copper Sulfate, Microwave | 2-Alkyl substituted 5-phenyl-1,3-dioxolan-4-ones | Good yields are achieved under solvent-free conditions. The method is applicable to both racemic and optically pure mandelic acid. | researchgate.net |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Butenolide, LDA | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | Demonstrates the use of the dioxolanone as a chiral benzoyl anion equivalent after subsequent thermal fragmentation. | mdpi.com |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | 4-Methoxy-β-nitrostyrene, LDA | (2S,5S)-2-t-Butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | Illustrates the stereoselective Michael addition to a nitro-alkene. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 5 Phenyl 1,3 Dioxolan 4 One

Addition Reactions and Stereoselective Transformations

The reactivity of this compound and its derivatives extends to various addition reactions, which are crucial for creating complex molecular architectures with a high degree of stereocontrol. These transformations leverage the inherent chirality and reactivity of the dioxolanone ring system to direct the formation of new stereocenters.

Michael Addition Reactions Involving this compound

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful carbon-carbon bond-forming reaction. wikipedia.org Chiral 1,3-dioxolan-4-ones, including phenyl-substituted variants, serve as effective nucleophiles in these reactions, enabling the stereoselective synthesis of a variety of organic molecules. researchgate.netacs.org

(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, has been shown to undergo Michael addition to electrophiles like butenolide and 4-methoxy-β-nitrostyrene. mdpi.comdntb.gov.ua The reaction with 4-methoxy-β-nitrostyrene, when treated with a lithium diisopropylamide (LDA) base, yields two diastereomeric products, with the major isomer being (2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one. mdpi.com The absolute configuration of these products has been confirmed by X-ray diffraction. mdpi.comdntb.gov.ua This demonstrates the utility of the dioxolanone as a chiral benzoyl anion equivalent. mdpi.comdntb.gov.ua

Furthermore, 5-aryl-1,3-dioxolan-4-ones derived from mandelic acid and hexafluoroacetone (B58046) act as effective pro-nucleophiles in highly diastereo- and enantioselective Michael addition reactions with nitroolefins. researchgate.netnih.gov These reactions, catalyzed by bifunctional epi-9-amino-9-deoxy cinchona alkaloid derivatives, achieve high diastereoselectivities (up to 98%) and enantioselectivities (up to 89%) under mild conditions. researchgate.netnih.gov

The stereochemical outcome of Michael additions can be influenced by the specific enolate geometry and the nature of the Michael acceptor. researchgate.net For instance, the enolates of certain 2-substituted 1,3-dioxolan-4-ones have been observed to add to α,β-unsaturated esters with high facial selectivity, leading to products with excellent diastereomeric excess. researchgate.net

| Dioxolanone Reactant | Michael Acceptor | Catalyst/Base | Major Product(s) | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Butenolide | LDA | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | Single stereoisomer | Not Reported |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | 4-Methoxy-β-nitrostyrene | LDA | (2S,5S,1′S)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | Not Reported | Not Reported |

| 5-Aryl-1,3-dioxolan-4-one | Nitroolefins | epi-9-amino-9-deoxy cinchona alkaloid derivatives | Michael adducts | Up to 98% | Up to 89% |

Diels-Alder Cycloaddition Chemistry of Methylene-Dioxolanones

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental transformation for the synthesis of six-membered rings. mnstate.eduwikipedia.orgmasterorganicchemistry.com Methylene-dioxolanones, which are derivatives of 1,3-dioxolan-4-ones, can act as dienophiles in these reactions, leading to the formation of complex polycyclic systems. researchgate.net

The Diels-Alder chemistry of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, has been investigated with various dienes. mdpi.com For example, its reaction with cyclopentadiene (B3395910) yields a cycloadduct that can be further transformed. researchgate.net Thermal fragmentation of these adducts can lead to the formation of chiral epoxy ketones, showcasing the role of the dioxolanone as a chiral ketene (B1206846) equivalent. mdpi.com

The [3+2] cycloaddition chemistry of chiral 5-methylene-1,3-dioxolan-4-ones has also been explored, expanding the synthetic utility of these compounds beyond the Diels-Alder paradigm. nih.gov These reactions involve 1,3-dipoles and lead to the formation of five-membered rings. wikipedia.orgresearchgate.net For instance, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one reacts with nitrile oxides and diazo compounds to form spiro adducts. nih.gov The structure and stereochemistry of these adducts have been confirmed by techniques such as X-ray diffraction. nih.gov However, attempts at cycloaddition with other 1,3-dipoles like nitrile sulfides and nitrile imines have been unsuccessful. nih.gov

The thermal decomposition of these spiro cycloadducts can proceed through various pathways, sometimes involving reactive intermediates like oxonium carboxylates and heterocyclic carbenes, leading to novel molecular rearrangements and fragmentations. researchgate.net

| Methylene-Dioxolanone Reactant | Diene/Dipole | Reaction Type | Product Type |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | Cyclopentadiene | Diels-Alder [4+2] | Spiro cycloadduct |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | Benzonitrile oxide | [3+2] Cycloaddition | Spiro adduct |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | Diazomethane | [3+2] Cycloaddition | Spiro adduct |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | Diphenyldiazomethane | [3+2] Cycloaddition | Spiro adduct |

Nucleophilic Additions to Imine Derivatives for Isoserine Synthesis

The synthesis of isoserine and its derivatives, which are important building blocks in medicinal chemistry, can be achieved through nucleophilic additions to imine derivatives. nih.gov While direct nucleophilic additions to imine derivatives of this compound for isoserine synthesis are not extensively detailed in the provided context, the synthesis of isoserine derivatives often involves the stereoselective alkylation of related chiral templates. nih.gov

For instance, chiral bicyclic N,O-acetal derivatives of isoserine have been synthesized and undergo diastereoselective alkylation at the α-position. nih.gov The stereochemical outcome of this alkylation, whether retention or inversion of configuration, is dependent on the relative configuration of the stereocenters within the bicyclic scaffold. nih.gov Subsequent hydrolysis of these alkylated products yields enantiopure α-alkylisoserine derivatives. nih.gov

Furthermore, these α-alkylisoserine derivatives can be transformed into cyclic sulfamidates, which can then undergo regioselective ring-opening with various nucleophiles to produce a diverse range of β²,²-amino acids. nih.gov This highlights the versatility of using chiral scaffolds derived from amino acids to control stereochemistry in the synthesis of complex, non-proteinogenic amino acids.

Reactivity of Specific this compound Structural Motifs

The reactivity of this compound is not limited to the parent structure but also extends to related structural motifs that can be derived from it. These motifs exhibit unique reactivity profiles that are exploited in various synthetic applications, from the preparation of other heterocyclic compounds to the synthesis of functional polymers.

Copolymerization Strategies with Vinyl Monomers

This compound and its derivatives are valuable monomers in the synthesis of functional polyesters through ring-opening polymerization (ROP). rsc.orgmanchester.ac.ukx-mol.com Furthermore, these dioxolanone-based polymers can be incorporated into copolymers with vinyl monomers, leading to materials with tailored properties. mdpi.com

One strategy involves the synthesis of a macroinitiator from a polylactide (PLA) diol, which can be derived from the ROP of a dioxolanone. This PLA-based macroinitiator, containing functional groups capable of initiating radical polymerization, can then be used to polymerize vinyl monomers like acrylonitrile (B1666552) and styrene. mdpi.com This results in the formation of multiblock copolymers where segments of the vinyl polymer are inserted into the polyester (B1180765) backbone. mdpi.com

The copolymerization of monomers bearing cyclic carbonate groups, structurally related to dioxolanones, with vinyl monomers has also been explored. For instance, (2-oxo-1,3-dioxolan-4-yl)methyl vinyl ether (OVE) can be copolymerized with N-phenylmaleimide via radical polymerization. researchgate.net The resulting copolymers exhibit miscibility with other polymers like styrene-acrylonitrile (SAN) and poly(vinyl chloride) (PVC), demonstrating the potential to create new polymer blends with desirable properties. researchgate.net

The reactivity ratios of the monomers in these copolymerizations can be determined to understand the incorporation of each monomer into the growing polymer chain. For example, in the copolymerization of OVE and N-phenylmaleimide, the reactivity ratios indicate how readily each monomer adds to a growing polymer chain ending in either an OVE or N-phenylmaleimide unit. researchgate.net

Stereochemical Aspects and Chiral Pool Applications

Strategies for Accessing Enantiomerically Pure 5-Phenyl-1,3-dioxolan-4-one

The accessibility of enantiomerically pure starting materials is a critical consideration in asymmetric synthesis. 5-Phenyl-1,3-dioxolan-4-ones are frequently derived from α-hydroxy acids, with mandelic acid being a common and readily available chiral precursor for the title compound. researchgate.netnih.gov The synthesis typically involves the condensation of the α-hydroxy acid with an aldehyde or ketone, which introduces a second stereocenter at the C-2 position of the dioxolanone ring. nih.gov

This reaction often results in the formation of diastereomers, which can be separated to yield the desired enantiomerically and diastereomerically pure this compound. nih.gov The ability to obtain these compounds in a highly purified form is crucial for their effective use in subsequent stereoselective transformations. nih.gov For instance, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one is a commonly used derivative prepared from (S)-mandelic acid and pivalaldehyde. nih.gov

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed. mdpi.com this compound and its derivatives serve as effective chiral auxiliaries, primarily by providing a rigid chiral environment that biases the approach of incoming reagents to one face of a reactive intermediate.

Chiral Benzoyl Anion Equivalent Chemistry

A significant application of this compound is its function as a chiral benzoyl anion equivalent. This strategy involves the deprotonation at the C-5 position to form a chiral enolate, which can then react with various electrophiles. nih.gov The subsequent removal of the chiral auxiliary reveals a product that is formally the result of a nucleophilic addition of a benzoyl anion.

A notable example is the Michael addition of the lithium enolate of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one to electrophiles like butenolide and 4-methoxy-β-nitrostyrene. nih.gov These reactions proceed with high diastereoselectivity, and the resulting adducts can be subsequently fragmented, for instance through thermal pyrolysis, to yield chiral phenyl ketones. nih.gov This process effectively transfers the stereochemical information from the dioxolanone to the newly formed product. nih.gov

Table 1: Michael Addition using (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one as a Chiral Benzoyl Anion Equivalent

| Electrophile | Adduct | Subsequent Product | Reference |

| Butenolide | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | Chiral phenyl ketone | nih.gov |

| 4-Methoxy-β-nitrostyrene | (2S,5S,1′S)-2-t-Butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | Chiral nitroalkane derivative | nih.gov |

Chiral Ketene (B1206846) Equivalent Chemistry

Related dioxolanone structures, specifically 5-methylene-1,3-dioxolan-4-ones, can function as chiral ketene equivalents in cycloaddition reactions. nih.gov While the core structure in these instances is not the 5-phenyl derivative, the underlying principle is analogous. The exocyclic double bond of the 5-methylene-1,3-dioxolan-4-one participates in reactions such as the Diels-Alder cycloaddition. nih.gov The chiral environment of the dioxolanone ring directs the approach of the diene, leading to the formation of a specific diastereomer of the spirocyclic adduct. Subsequent fragmentation of this adduct can then yield a chiral product, effectively making the starting dioxolanone a chiral ketene equivalent. nih.gov

Diastereoselective Synthesis of Complex Molecular Architectures using Dioxolanones

The enolates derived from chiral 1,3-dioxolan-4-ones are powerful intermediates for the construction of complex molecules with a high degree of stereochemical control. The reaction of these enolates with various electrophiles allows for the introduction of new substituents at the C-5 position with excellent diastereoselectivity. nih.gov

Formation of Chiral Secondary Alcohols and α-Hydroxy Aldehydes

The alkylation of chiral 5-phenyl-1,3-dioxolan-4-ones with aldehydes or ketones introduces a new stereocenter with high selectivity. nih.gov The resulting adducts, which are β-hydroxy-α-phenyl-1,3-dioxolan-4-ones, can be further elaborated. For instance, reduction of the ketone functionality within the newly introduced side chain would lead to a diol derivative. Subsequent hydrolysis of the dioxolanone ring can provide access to chiral α,β-dihydroxy acids. While direct examples for the synthesis of chiral secondary alcohols and α-hydroxy aldehydes from these specific adducts are not extensively detailed, the general synthetic pathways are well-established in organic chemistry.

Preparation of α-Branched α-Hydroxy-carboxylic Acids with Stereochemical Control

A significant application of the alkylation chemistry of 5-phenyl-1,3-dioxolan-4-ones is the synthesis of α-branched α-hydroxy-carboxylic acids with defined stereochemistry. The process involves the diastereoselective alkylation of the chiral enolate with an alkyl halide. nih.gov The resulting 5-alkyl-5-phenyl-1,3-dioxolan-4-one can then be subjected to hydrolysis to cleave the dioxolanone ring, affording the desired α-branched α-hydroxy-carboxylic acid. mdpi.com This methodology provides a reliable route to enantiomerically enriched α-hydroxy acids, which are important building blocks in medicinal chemistry and natural product synthesis.

Table 2: Synthesis of α-Branched α-Hydroxy-carboxylic Acids

| Alkylating Agent (R-X) | Intermediate Adduct | Final Product (after hydrolysis) | Reference |

| Alkyl Halide | 5-Alkyl-5-phenyl-1,3-dioxolan-4-one | α-Alkyl-α-phenyl-α-hydroxy-carboxylic acid | nih.govmdpi.com |

Construction of Quaternary Stereocenters

The creation of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, represents a significant challenge in organic synthesis due to the inherent steric hindrance. Chiral 1,3-dioxolan-4-ones derived from mandelic acid, such as (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one, provide a powerful platform for addressing this challenge. The underlying strategy involves the diastereoselective reaction of the enolate derived from the dioxolanone, where the existing stereocenters of the auxiliary direct the approach of an incoming electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond at the C5 position.

Diastereoselective Michael Additions

A notable application of this compound in constructing quaternary stereocenters is through diastereoselective Michael additions. The enolate, generated by treatment with a strong base like lithium diisopropylamide (LDA), undergoes conjugate addition to various Michael acceptors. The bulky tert-butyl group at the C2 position and the phenyl group at the C5 position effectively shield one face of the enolate, leading to high levels of stereocontrol.

Detailed research has demonstrated the efficacy of this approach. For instance, the reaction of the lithium enolate of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one with butenolide proceeds to form the corresponding Michael adduct as a single stereoisomer. mdpi.com The absolute configuration of this product, which features a newly created quaternary stereocenter at the C5 position of the dioxolanone ring, has been unequivocally confirmed by X-ray diffraction analysis. mdpi.com

Similarly, highly diastereoselective Michael additions have been achieved with β-nitrostyrenes. The reaction of the same chiral dioxolanone enolate with 4-methoxy-β-nitrostyrene yields the corresponding adducts with excellent stereocontrol. mdpi.com Subsequent transformations of these adducts can provide access to a variety of enantiomerically enriched compounds bearing a quaternary stereocenter.

The general conditions for these Michael additions involve the formation of the enolate at low temperatures, typically -78 °C, followed by the addition of the Michael acceptor. The reaction is then allowed to proceed, often with a gradual warming to room temperature, to ensure complete conversion.

Table 1: Diastereoselective Michael Additions for the Synthesis of Quaternary Stereocenters

| Dioxolanone Derivative | Michael Acceptor | Base | Solvent | Temperature (°C) | Product | Diastereoselectivity |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Butenolide | LDA | THF | -78 to RT | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | Single stereoisomer reported mdpi.com |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | 4-Methoxy-β-nitrostyrene | LDA | THF | -78 to RT | (2S,5S,1′S)- and (2S,5S,1′R)-2-t-Butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | High diastereoselectivity mdpi.com |

Diastereoselective Alkylations

Beyond Michael additions, the diastereoselective alkylation of the enolate of this compound derivatives with various electrophiles provides a direct route to C5-quaternary stereocenters. The general principle involves the generation of the enolate, which is then trapped with an alkylating agent. The stereochemical outcome is again dictated by the steric bias imposed by the substituents on the chiral auxiliary. While specific examples focusing solely on creating a quaternary center at C5 through direct alkylation are part of the broader, well-established field of using such chiral auxiliaries for asymmetric synthesis, the fundamental approach remains a key strategy. wikipedia.org

The success of these reactions hinges on the careful selection of the base, solvent, and reaction temperature to control the enolate geometry and the subsequent approach of the electrophile. The resulting C5,C5-disubstituted dioxolanones can then be hydrolyzed to afford α,α-disubstituted-α-hydroxy acids, valuable building blocks in organic synthesis.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 5-Phenyl-1,3-dioxolan-4-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework and the spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of a 1,3-dioxolan-4-one (B8650053) derivative, the protons on the dioxolane ring and its substituents exhibit characteristic chemical shifts. For instance, in related 1,3-dioxolan-4-one structures, the methine proton of the ring often appears as a distinct signal. researchgate.net The protons of the phenyl group typically resonate in the aromatic region of the spectrum.

The exact chemical shifts and coupling constants are sensitive to the substitution pattern and stereochemistry of the molecule. For example, in derivatives like 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373), the methine proton (H-5) and the methyl protons show specific signals that are crucial for structural confirmation. nih.gov

Table 1: Representative ¹H NMR Data for Substituted 1,3-Dioxolan-4-one Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 1,3-dioxolan-4-one (MeDOX) | CH₂ | 5.55, 5.42 | s, s | - | nih.gov |

| CH | 4.30 | q | 6.0 | nih.gov | |

| CH₃ | 1.49 | d | 6.0 | nih.gov | |

| cis-5-methyl-1,3-dioxolan-4-one | CH | 5.64 | q | - | researchgate.net |

Note: 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet. Data for the parent compound this compound is sparse in the provided results; hence, data for related structures are shown for illustrative purposes.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct peak in the spectrum. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and chemical environment.

Key signals for this compound would include:

A signal for the carbonyl carbon (C4) of the lactone, typically found in the downfield region (around 170 ppm).

Signals for the carbons of the phenyl group.

Signals for the C2 and C5 carbons of the dioxolane ring.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments, such as DEPT-90 and DEPT-135, can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in signal assignment. pearson.com

Table 2: Representative ¹³C NMR Data for a Related Dioxolane Structure

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-(2,6-difluorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl)hex-5-en-1-ol | C=O | ~170 (expected for C4 in dioxolanone) | rsc.org |

| Aromatic C | 110-165 | rsc.org | |

| Dioxolane Ring C | 70-90 | rsc.org | |

| Alkyl C | 20-40 | rsc.org |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This method is particularly valuable for confirming the formation of polymers from monomers like 1,3-dioxolan-4-ones. nih.gov

In a DOSY experiment, all proton signals belonging to a single molecule will have the same diffusion coefficient and will align horizontally in the 2D plot. Monomers, oligomers, and high molecular weight polymers will show progressively smaller diffusion coefficients. This allows for the clear differentiation between the starting monomer and the resulting polymer, providing evidence of successful polymerization. The technique has been successfully applied to study the linkage patterns in complex polysaccharides, demonstrating its utility in distinguishing between different polymeric structures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its bonds.

The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester (lactone) group. This peak is typically observed in the range of 1650-1750 cm⁻¹. For example, in 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one, the carbonyl absorption appears at 1643 cm⁻¹. researchgate.net The exact position of this band can provide clues about ring strain and electronic effects. Other key absorptions include C-O stretching vibrations for the ester and ether linkages within the dioxolane ring, and C-H and C=C stretching and bending vibrations associated with the phenyl group. nist.govchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (Lactone) | C=O Stretch | 1650 - 1750 | researchgate.netnist.gov |

| Phenyl Ring | C=C Stretch | ~1600, ~1500, ~1450 | researchgate.net |

| Dioxolane Ring | C-O Stretch | 1200 - 1000 | nist.gov |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₈O₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

The mass spectrum also reveals fragmentation patterns that offer structural clues. Under electron ionization (EI), the molecule can fragment in predictable ways. Common fragmentation pathways for dioxolane derivatives may include the loss of CO₂ from the lactone ring or cleavage of the dioxolane ring itself. The analysis of these fragment ions helps to piece together the structure of the parent molecule. Predicted m/z values for adducts of a related compound, 4-phenyl-1,3-dioxolan-2-one, include [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are commonly observed in soft ionization techniques like Electrospray Ionization (ESI). uni.lu

Table 4: Predicted Mass Spectrometry Data for a Related Dioxolanone

| Compound | Adduct | Formula | Calculated m/z | Reference |

|---|---|---|---|---|

| 4-phenyl-1,3-dioxolan-2-one | [M+H]⁺ | C₉H₉O₃⁺ | 165.05463 | uni.lu |

| [M+Na]⁺ | C₉H₈O₃Na⁺ | 187.03657 | uni.lu |

X-ray Diffraction Analysis for Absolute Configuration and Crystalline Structures

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. pdx.eduanton-paar.com This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the precise positions of all atoms in the molecule.

For chiral molecules like derivatives of this compound, XRD analysis is invaluable for unambiguously establishing the stereochemistry at the chiral centers. mdpi.com For example, the crystal structure of a related dioxolane revealed a twist conformation for the five-membered ring. nih.gov The analysis provides bond lengths, bond angles, and torsion angles, offering a complete and precise picture of the molecular geometry. This information is crucial for understanding the molecule's physical properties and reactivity. The absolute configuration of products from reactions involving chiral dioxolanones has been confirmed using this powerful technique. mdpi.com

Table 5: Information Obtainable from X-ray Diffraction

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Fundamental crystallographic data. | researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Defines the size and shape of the crystal's building block. | researchgate.net |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. | researchgate.net |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms connectivity and reveals details of molecular geometry. | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the specific electronic structure of the molecule, making UV-Vis spectroscopy a valuable tool for identifying chromophores, which are the parts of a molecule responsible for its color.

For this compound, the primary chromophore is the phenyl group. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions of the electrons in the aromatic system. The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent used and the substitution on the phenyl ring.

The acquisition of a UV-Vis spectrum for this compound would involve dissolving a sample of the purified compound in a suitable UV-transparent solvent, such as ethanol (B145695) or hexane (B92381), and recording the absorbance as a function of wavelength. The resulting spectrum would serve as a fingerprint for the compound and could be used for qualitative identification and quantitative analysis.

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are indispensable for the purification, purity assessment, and, where applicable, the separation of stereoisomers of this compound. These methods exploit the differential partitioning of the compound and any impurities or other stereoisomers between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. wisc.edu For this compound and its derivatives, TLC is frequently employed to follow the course of a synthesis. acs.org A small spot of the reaction mixture is applied to a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent, typically silica (B1680970) gel. wisc.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture are separated based on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the polar silica gel and travel shorter distances. chemistryhall.com The separated spots can be visualized under UV light, as the phenyl group in the molecule is UV-active, or by using chemical staining agents.

Column Chromatography

For the purification of larger quantities of this compound, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase, such as silica gel, and the crude product mixture is loaded onto the top of the column. A solvent or a mixture of solvents is then passed through the column, eluting the components at different rates. In the synthesis of derivatives of this compound, flash column chromatography, a variation that uses pressure to speed up the solvent flow, is often utilized for the separation of diastereomers. mdpi.com For example, the separation of diastereomeric Michael adducts of a (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one was achieved using flash column chromatography with a mixture of diethyl ether and hexane as the eluent. mdpi.com

Table 1: Example of Column Chromatography for Separation of a this compound Derivative

| Compound | Stationary Phase | Mobile Phase (Eluent) | Outcome | Reference |

| (2S,5S,1'R)- and (2S,5S,1'S)-2-t-butyl-5-(1'-(4-methoxyphenyl)-2'-nitroethyl)-5-phenyl-1,3-dioxolan-4-one | Silica Gel | Diethyl ether/Hexane (1:5) | Separation of diastereomers | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used for both the analysis of purity and the separation of complex mixtures, including stereoisomers. Chiral HPLC, which employs a chiral stationary phase (CSP), is a powerful tool for the separation of enantiomers. While specific HPLC methods for the direct analysis of this compound were not detailed in the searched literature, the separation of diastereomers of its derivatives has been reported, which can often be achieved on standard, non-chiral stationary phases. acs.org The development of a chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal separation of its enantiomers.

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. For less volatile compounds like phenols, derivatization is often employed to increase their volatility for GC analysis. publisso.de While no direct GC method for this compound was found, a method for the related compound 1,3-dioxolane (B20135) has been developed, which involves sampling on a sorbent tube followed by thermal desorption and analysis by GC with flame ionization detection (GC-FID). publisso.de A similar approach could potentially be adapted for the analysis of this compound, possibly requiring derivatization to enhance its volatility and thermal stability.

Computational Chemistry and Theoretical Modeling of 5 Phenyl 1,3 Dioxolan 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and predict their reactivity. nih.govresearchgate.net By calculating the electron density, DFT methods can determine molecular geometries, energies, and various electronic properties. researchgate.netrsc.org Functionals like B3LYP, PBE0, and M06-2X, paired with basis sets such as 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. nih.govresearchgate.netresearchgate.net

For 5-phenyl-1,3-dioxolan-4-one, DFT calculations can elucidate key reactivity indicators. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netespublisher.com A smaller gap generally suggests higher reactivity. researchgate.net

Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-poor regions (positive potential), which are targets for nucleophiles. Such analyses are critical for understanding and predicting the regioselectivity observed in reactions like Michael additions involving dioxolanone anions. mdpi.com

Table 1: Representative Electronic Properties of a Dioxolanone Derivative Calculated by DFT This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar organic molecules in computational studies.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.95 eV | Energy of the outermost electron orbital; indicates susceptibility to electrophilic attack. |

| LUMO Energy | -2.70 eV | Energy of the lowest unoccupied orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.25 eV | Correlates with chemical reactivity and kinetic stability. researchgate.netespublisher.com |

| Dipole Moment | 4.15 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. researchgate.net |

Molecular Docking Studies on Dioxolane-based Ligands

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govresearchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating the preferred binding orientation and affinity using a scoring function. researchgate.net This method helps identify potential drug candidates by screening large libraries of compounds for their ability to interact with a specific biological target. nih.gov

For dioxolane-based ligands, docking studies can reveal crucial interactions that stabilize the ligand-receptor complex. researchgate.net These interactions often include hydrogen bonds, hydrophobic interactions, and salt bridges with key amino acid residues in the active site. nih.govresearchgate.net The binding affinity is typically expressed as a docking score or binding energy, where lower values indicate a more stable and favorable interaction. nih.gov

The procedure for a typical docking study is as follows:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). researchgate.netnih.gov The structure of the ligand, in this case, this compound or its derivatives, is optimized using methods like DFT.

Docking Simulation: Software such as AutoDock Vina is used to perform the docking, exploring various conformations of the ligand within the defined binding pocket of the receptor. nih.gov

Analysis of Results: The resulting poses are ranked by their docking scores. The best-ranked pose is analyzed to identify specific molecular interactions, which provides a rationale for the ligand's potential biological activity. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Dioxolane Ligand This table shows example data that would be generated in a molecular docking study against a hypothetical protein target.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dioxolane Derivative A | Cyclooxygenase-2 (COX-2) | -9.5 | TYR-385, ARG-120 | Hydrogen Bond, Pi-Alkyl |

| Dioxolane Derivative B | Carbonic Anhydrase | -8.2 | HIS-94, THR-200 | Hydrogen Bond, Hydrophobic |

| Dioxolane Derivative C | Topoisomerase I | -7.9 | ASP-533, ARG-364 | Hydrogen Bond, Pi-Cation |

Theoretical Prediction of Solvent Properties and Molecular Interactions (e.g., Hansen Solubility Parameters, COSMO-RS)

Understanding the solubility and interactions of this compound in various solvents is crucial for designing synthesis, purification, and formulation processes. Computational models like Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to predict these properties.

Hansen Solubility Parameters (HSP) are based on the principle that "like dissolves like." wikipedia.org Each molecule is assigned three parameters:

δd: Energy from dispersion forces.

δp: Energy from dipolar intermolecular forces.

δh: Energy from hydrogen bonds. wikipedia.org

These three parameters define a point in "Hansen space," and the closer two molecules are in this space, the more likely they are to be soluble in each other. wikipedia.org The distance (Ra) between the HSP of a solute and a solvent can be calculated, and if it falls within the interaction radius (R0) of the solute, dissolution is predicted. rsc.orgstenutz.eu

COSMO-RS is a more advanced quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions. dtu.dk3ds.com It calculates the screening charge density on the surface of a molecule to predict properties like vapor pressure, solubility, and partition coefficients without relying solely on empirical data. dtu.dk COSMO-RS is particularly useful for complex systems and can provide more accurate predictions than simpler models, although it is more computationally intensive. 3ds.com

Table 3: Predicted Hansen Solubility Parameters and Solubility of this compound This table contains estimated HSP values for this compound based on group contribution methods and predicted solubility in common solvents. The values are for illustrative purposes.

| Parameter / Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Predicted Solubility |

| This compound (Estimated) | 18.5 | 9.5 | 6.0 | - |

| Acetone | 15.5 | 10.4 | 7.0 | High |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate |

| Ethanol (B145695) | 15.8 | 8.8 | 19.4 | Low |

| Hexane (B92381) | 14.9 | 0.0 | 0.0 | Very Low |

Mechanistic Insights from Computational Studies on Reaction Pathways

Computational chemistry provides invaluable insights into the detailed mechanisms of chemical reactions, including those involving this compound and related structures. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for each step. researchgate.net

DFT calculations are the primary tool for these investigations. For example, in the context of the Michael addition of the anion of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one to an electrophile, computational studies can model the approach of the reactants, the formation of the new carbon-carbon bond, and the stereochemical outcome of the reaction. mdpi.com These calculations can explain the high diastereoselectivity often observed in such reactions by comparing the activation energies of the pathways leading to different stereoisomers. The pathway with the lower energy barrier is the one that is kinetically favored. nih.gov

Similarly, computational studies can elucidate the mechanisms of polymerization reactions of dioxolanones. mdpi.com For the ring-opening polymerization of 1,3-dioxolan-4-ones to form polylactic acid (PLA), theoretical models can propose and validate mechanisms, such as a double activation pathway catalyzed by an acid. mdpi.com These studies can explain the role of the catalyst, the initiator, and the structure of the monomer in determining the rate of polymerization and the properties of the resulting polymer. mdpi.com By examining the energetics of competing pathways, computational analysis helps rationalize experimental observations and guide the development of new synthetic strategies. researchgate.net

Applications and Advanced Materials Research Involving 5 Phenyl 1,3 Dioxolan 4 One

Building Blocks in Complex Organic Synthesis and Medicinal Chemistry Intermediates

5-Phenyl-1,3-dioxolan-4-one serves as a versatile building block, providing a chiral scaffold that is instrumental in asymmetric synthesis. nih.gov Its utility stems from the ability to control stereochemistry, a critical aspect in the synthesis of biologically active molecules and medicinal chemistry intermediates. nih.govnih.gov The phenyl group influences the reactivity and stereoselectivity of reactions, while the dioxolanone ring acts as a protected form of an α-hydroxy acid, specifically mandelic acid. nih.gov

This compound is particularly useful as a chiral benzoyl anion equivalent. nih.gov Through deprotonation to form an enolate, it can react with various electrophiles, leading to the formation of new carbon-carbon bonds with a high degree of stereocontrol. nih.gov This reactivity is fundamental to its role as an intermediate in synthesizing more complex molecular architectures. wikipedia.org

A significant application of this compound is in the asymmetric synthesis of α-hydroxy-β-amino acids, also known as isoserine analogues. These structures are important components of many biologically active natural products and pharmaceuticals. The synthesis leverages the principles of enolate chemistry. bham.ac.ukmasterorganicchemistry.comlibretexts.org

The process begins with the deprotonation of the chiral this compound at the C5 position using a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. nih.govacs.org This enolate is a powerful nucleophile that can then react with electrophilic nitrogen sources, typically imines or their derivatives. The addition of the enolate to the carbon-nitrogen double bond of an imine creates a new carbon-carbon bond and sets two adjacent stereocenters, one bearing a hydroxyl group (protected within the dioxolanone ring) and the other an amino group.

Subsequent hydrolysis of the dioxolanone ring reveals the α-hydroxy acid functionality, yielding the desired α-hydroxy-β-amino acid. The stereochemical outcome of the reaction is directed by the existing stereocenter at C2 of the dioxolanone, which acts as a chiral auxiliary, ensuring that the addition occurs with high diastereoselectivity. nih.gov This method provides a reliable route to enantiomerically enriched isoserine analogues, which are valuable intermediates for medicinal chemistry. rsc.org

This compound and its derivatives are important precursors in the synthesis of poly(α-hydroxy acid)s (PAHAs), a significant class of biodegradable polymers. google.comnih.gov These polymers are of great interest due to their potential to replace conventional, non-biodegradable plastics derived from fossil fuels. nih.gov The ring-opening polymerization (ROP) of 1,3-dioxolan-4-ones provides a direct route to creating aliphatic polyesters, which are a major type of PAHA. masterorganicchemistry.com

The polymerization process is driven by the elimination of a small molecule, such as formaldehyde (B43269) or acetone, from the dioxolanone monomer, which circumvents some of the challenges associated with traditional polyester (B1180765) synthesis. masterorganicchemistry.com This method allows for the creation of polyesters with high retention of stereochemistry, meaning that if an enantiomerically pure dioxolanone is used, the resulting polymer will be isotactic, which can influence its physical properties like crystallinity and degradation rate. masterorganicchemistry.comgoogle.com The phenyl group from this compound is incorporated into the polymer backbone as a pendant group, modifying the properties of the resulting polyester, such as its thermal stability and mechanical strength.

Polymer Chemistry and Material Science Innovations

The use of this compound and related dioxolanone monomers has led to significant innovations in polymer chemistry and material science. These monomers provide a pathway to functional, biodegradable, and recyclable polymers with tunable properties, addressing key challenges in sustainable materials development. bham.ac.uklibretexts.org

Dioxolanone monomers, including this compound, are at the forefront of developing a wide range of biodegradable aliphatic polyesters. masterorganicchemistry.com The synthesis of these polymers typically proceeds via ring-opening polymerization (ROP), which can be catalyzed by organocatalysts, avoiding the use of potentially toxic metals. rsc.org The polymerization of 1,3-dioxolan-4-ones is an attractive alternative to the ROP of lactide for producing polylactic acid (PLA) and related polyesters. rsc.org

The key advantage of using dioxolanone monomers is the versatility in the resulting polymer structure. By choosing different substituents on the dioxolanone ring, a diverse array of polyesters with varying functionalities can be accessed. masterorganicchemistry.com For instance, using this compound introduces phenyl groups into the polyester chain, which can enhance the thermal properties and modify the degradation profile of the material compared to simple aliphatic polyesters like PLA. google.com This approach allows for the creation of biodegradable materials tailored for specific applications.

A major area of innovation is the synthesis of polymers that are not only biodegradable but also chemically recyclable. Research on monomers structurally related to this compound, such as 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL), has demonstrated the potential for creating such materials. bham.ac.uklibretexts.org While these specific monomers polymerize through their exocyclic methylene (B1212753) group without ring-opening, the resulting polymers contain the dioxolanone ring as a pendant group. nih.govbham.ac.uk

These pendant rings introduce a point of weakness in the polymer backbone that can be cleaved under specific conditions, such as in a basic solution. bham.ac.uklibretexts.org This degradation process can break the polymer down into smaller molecules. Significantly, in some cases, the degradation products can be recovered and used to re-synthesize the original monomer, creating a closed-loop chemical recycling system. bham.ac.uklibretexts.org This approach contributes to a circular materials economy by reducing waste and the reliance on virgin feedstocks.

To further expand the range of accessible material properties, dioxolanone-based monomers can be copolymerized with a wide variety of conventional vinyl monomers. bham.ac.uklibretexts.org For example, monomers like 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) have been successfully copolymerized with monomers such as methacrylates, acrylates, styrene, and acrylonitrile (B1666552). nih.govbham.ac.uk

This copolymerization strategy allows for the incorporation of the unique degradability of the dioxolanone unit into well-established polymer systems. By adjusting the ratio of the comonomers, the properties of the final material—such as its mechanical strength, thermal stability, and degradation rate—can be precisely controlled. This enables the design of "smart" materials that combine the performance characteristics of traditional plastics with the desired end-of-life option of degradability or recyclability.

Interactive Data Table: Copolymerization of Dioxolanone Monomers

Below is a summary of the types of vinyl monomers that have been copolymerized with dioxolanone-based monomers to create functional polymers.

| Monomer Family | Specific Examples | Resulting Polymer Characteristics |

| Methacrylates | Methyl methacrylate (B99206) (MMA) | Degradable PMMA-rich copolymers with tunable degradation. |

| Acrylates | Butyl acrylate (B77674) (BA) | Functional polymers with tailored properties. bham.ac.uk |

| Styrenics | Styrene | Copolymers combining properties of polystyrene with degradability. bham.ac.uk |

| Nitriles | Acrylonitrile | Introduction of nitrile functionality into degradable polymers. bham.ac.uk |

| Amides | Acrylamide, Vinyl pyrrolidinone | Water-soluble or hydrophilic degradable polymers. bham.ac.uk |

Potential in Luminescent Materials

Current research literature does not extensively cover the application of this compound in the development of luminescent materials. While the broader class of 1,3-dioxolanes has been explored for various applications, specific studies detailing the luminescent or phosphorescent properties of the 5-phenyl substituted variant are not prominent in the reviewed literature. The inherent structure of this compound, containing an aromatic phenyl group, could theoretically impart some luminescent characteristics, as aromatic rings are common chromophores. However, without dedicated studies on its photophysical properties, its potential as a primary component in luminescent materials remains speculative. Further research would be necessary to investigate its excitation and emission spectra, quantum yield, and lifetime to determine any viability in this field.

Role as Biobased Reaction Media and Green Solvents

The pursuit of green chemistry has identified 1,3-dioxolane (B20135) compounds (DOXs) as promising biobased reaction media, offering a more sustainable alternative to conventional fossil-based solvents. researchgate.netrsc.org Solvents are a major contributor to the environmental impact of chemical processes, often constituting about 80% of the total volume of chemicals used. researchgate.netrsc.org This has led to a significant push to replace hazardous solvents with greener alternatives.

This compound, derived from mandelic acid and a formaldehyde source, is part of this emerging class of green solvents. researchgate.net The synthesis of these dioxolanones is notable for its use of renewable α-hydroxy acids. researchgate.netrsc.org Research has demonstrated the synthesis of various 1,3-dioxolan-4-ones from bio-based precursors like lactic acid, mandelic acid, and α-hydroxyisobutyric acid, combined with aldehydes or ketones such as formaldehyde, acetaldehyde, and acetone. rsc.orgrsc.org

A structurally related compound, 5-methyl-1,3-dioxolan-4-one (B14709095), has been highlighted as a potential replacement for polar aprotic solvents. rsc.orgrsc.org This suggests that other derivatives, including this compound, could also serve in similar capacities. The stability of these compounds under neutral and basic conditions, and even in mildly acidic environments, enhances their utility as reaction media. rsc.orgrsc.org

The performance of these biobased solvents has been tested in significant chemical transformations. For instance, a Pd-catalyzed Heck arylation of methyl acrylate and the Menschutkin reaction have been successfully carried out in a 1,3-dioxolane-based solvent. rsc.org The evaluation of solvent parameters, such as Kamlet-Taft and Hansen parameters, for compounds like 5-methyl-1,3-dioxolan-4-one has shown similarities to established green solvents like γ-valerolactone (GVL), further supporting their classification as effective green polar aprotic solvents. rsc.orgrsc.org

The following table provides an overview of various 1,3-dioxolane-4-one derivatives and their parent compounds, highlighting their biobased origins.

| 1,3-Dioxolan-4-one (B8650053) Derivative | Parent α-Hydroxy Acid | Parent Aldehyde/Ketone |

| 5-Methyl-1,3-dioxolan-4-one | Lactic Acid | Formaldehyde |

| 2,2,5-Trimethyl-1,3-dioxolan-4-one (B3136373) | Lactic Acid | Acetone |

| This compound | Mandelic Acid | Formaldehyde |

| (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one | Mandelic Acid | Pivalaldehyde |

| (2R)-2-t-Butyl-5-methylene-1,3-dioxolan-4-one | Lactic Acid | Pivalaldehyde |

| 5-Methylene-2,2-dimethyl-1,3-dioxolan-4-one | Lactic Acid | Acetone |

This table is generated based on information from various research articles discussing the synthesis and application of 1,3-dioxolan-4-one derivatives. researchgate.netrsc.orgmdpi.com

Biochemical Pathways and Molecular Interaction Studies

Investigation of Molecular Mechanism of Action in Biological Systems

Currently, there is a notable lack of specific research into the direct molecular mechanism of action for 5-Phenyl-1,3-dioxolan-4-one as an independent bioactive agent. The scientific literature primarily focuses on this compound and its derivatives as versatile building blocks in organic synthesis, particularly as chiral auxiliaries for creating stereochemically complex molecules or as monomers for polymerization. rsc.org

While many compounds containing a 1,3-dioxolane (B20135) ring exhibit a wide range of biological activities, including antifungal and antibacterial properties, these effects are largely determined by the various substituents attached to the dioxolane scaffold rather than the core ring itself. As such, specific biological targets and molecular pathways directly modulated by this compound have not been identified or characterized.

Metabolic Pathways Involving Oxidative Scission of Dioxolane Ring (e.g., Itraconazole (B105839) metabolism)

Significant insight into the metabolic fate of the dioxolane ring comes from studies on the widely used antifungal drug, itraconazole. This drug, which contains a dioxolane moiety, undergoes extensive metabolism by the cytochrome P450 enzyme system, specifically CYP3A4. nih.govnih.gov Research has demonstrated that the dioxolane ring is a key site for metabolic attack.

One of the major metabolic pathways for itraconazole is the oxidative scission (cleavage) of the dioxolane ring. nih.govresearchgate.net This CYP3A4-mediated reaction breaks open the ring, leading to the formation of distinct metabolites. For instance, the metabolism of the trans-stereoisomers of itraconazole results in the formation of two primary metabolites, one of which is a triazole-containing ketone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. nih.govnih.govresearchgate.net This specific cleavage pathway has been confirmed to be clinically relevant, as the resulting metabolites have been detected in urine samples from patients administered itraconazole. nih.govnih.govresearchgate.net

This metabolic process is not limited to the parent drug; it is also a common pathway for the circulating metabolites of itraconazole, such as hydroxy-itraconazole (OH-ITZ), keto-itraconazole, and N-desalkyl-itraconazole. nih.gov The findings strongly suggest that oxidative ring scission is a general and important metabolic clearance pathway for pharmaceutical compounds that feature a dioxolane ring structure. nih.govnih.govresearchgate.net

The proposed mechanism for this transformation involves oxidation by CYP3A4 at the dioxolane ring, which leads to its cleavage and the generation of new metabolic products. nih.gov The catalytic rates of this ring scission are comparable to the dissociation rates of the parent drug from the enzyme, indicating an efficient and direct enzymatic process. nih.govresearchgate.net

Enzyme-Mediated Transformations and Relevance in Biochemical Pathways

The primary enzyme system responsible for the transformation of the dioxolane ring in xenobiotics is the cytochrome P450 family, with CYP3A4 being the most prominently studied. nih.govnih.govresearchgate.net The enzyme-mediated transformation of the dioxolane ring, as exemplified by itraconazole, involves direct oxidation at the ring, leading to its cleavage. This demonstrates a specific and stereoselective interaction between the substrate and the active site of the CYP3A4 enzyme. nih.govnih.gov

The relevance of this in biochemical pathways is primarily in the context of drug metabolism and detoxification. The oxidative scission of the dioxolane ring represents a significant clearance mechanism, converting a more complex lipophilic molecule into smaller, potentially more water-soluble metabolites that can be more easily excreted from the body. nih.gov

While specific studies on other enzymes are limited, the chemical reactivity of the 1,3-dioxolan-4-one (B8650053) structure suggests potential for other enzymatic transformations. For example, the ester linkage within the ring could theoretically be a substrate for esterase-mediated hydrolysis, although this has not been prominently reported as a major metabolic pathway for drugs like itraconazole. The stability of the ring can also be influenced by the substituents attached to it.

Furthermore, the synthesis of certain natural products that contain a 1,3-dioxolane moiety involves enzyme-like ring-forming reactions. nih.gov This suggests that while catabolic pathways often involve ring cleavage, anabolic pathways can involve the enzymatic construction of such rings. The study of how enzymes like oxidoreductases and lyases can be used in chemo-enzymatic processes to form dioxolane structures further highlights the relevance of enzyme-mediated transformations involving this heterocyclic system. nih.gov

Sustainable Chemistry and Green Synthesis Approaches

Implementation of Microwave-Assisted and Solvent-Free Methodologies

In the realm of green chemistry, the combination of microwave irradiation and solvent-free reaction conditions presents a powerful strategy for organic synthesis. This approach has been successfully applied to the production of 5-Phenyl-1,3-dioxolan-4-ones, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced selectivity.

The benefits of this methodology extend beyond just time and efficiency. By eliminating the need for solvents, these processes reduce chemical waste and the environmental impact associated with solvent production and disposal. researchgate.netcmu.edu This aligns with the core principles of green chemistry by minimizing the use and generation of hazardous substances.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Solvent | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | Toluene, Cyclohexane | nih.gov |

| Microwave-Assisted | 15-20 minutes | Good to Excellent | Solvent-Free | researchgate.netijpsi.org |

Utilization of Bio-based Feedstocks and Renewable Resources in Dioxolanone Synthesis

The transition towards a bio-based economy necessitates the use of renewable resources as starting materials for chemical production. In the context of 5-Phenyl-1,3-dioxolan-4-one synthesis, mandelic acid, a key precursor, can be sourced from natural origins. mdpi.com Furthermore, research is exploring the use of other bio-derived molecules in the synthesis of related dioxolanone structures.

The synthesis of dioxolanes from bio-derived diols using carbon dioxide as a renewable C1 source is another innovative approach. nih.gov This method combines biocatalysis with chemocatalysis to produce cyclic acetals, demonstrating a pathway to valuable chemicals from biomass, CO2, and hydrogen. nih.gov

Development of Catalytic Green Chemistry Procedures for this compound Formation

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. The synthesis of this compound has benefited from the development of various green catalytic systems.

Both Brønsted and Lewis acids have been employed as catalysts for the condensation of α-hydroxy acids with aldehydes and ketones. For example, p-toluenesulfonic acid has been identified as an efficient Brønsted acid catalyst for the solvent-free polymerization of 1,3-dioxolan-4-ones. nih.govnih.gov In the synthesis of 5-phenyl-1,3-dioxolan-4-ones, copper sulfate (B86663) has been used as a catalyst in good yields. researchgate.net

Researchers have also explored the use of solid acid catalysts, which offer advantages such as easy separation from the reaction mixture and potential for reuse. youtube.com The development of reusable and highly selective catalysts is a key area of ongoing research, aiming to further enhance the sustainability of dioxolanone synthesis. The use of catalytic reagents is superior to stoichiometric ones as it reduces waste and improves the efficiency of the chemical process. youtube.com

Table 2: Catalysts in this compound Synthesis

| Catalyst | Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Brønsted acid | Solvent-free, 100 °C | Efficient, metal-free | nih.govnih.gov |

| Copper sulfate | Lewis acid | Microwave, solvent-free | Good yields | researchgate.net |

| SBR12 | Solid Acid | Room Temperature | Reusable, mild conditions | acs.orgacs.org |

Chemical Recycling Strategies for this compound-Derived Polymers

The end-of-life management of polymeric materials is a critical aspect of a circular economy. For polymers derived from this compound and related monomers, chemical recycling offers a promising route to recover the constituent monomers and create a closed-loop system.

Polyesters derived from cyclic ether-ester monomers, including dioxolanones, are being investigated for their chemical recyclability. nih.gov Through processes like pyrolysis or catalyzed depolymerization, these polymers can be broken down into their original monomers with high yields. nih.gov These recovered monomers can then be purified and repolymerized to produce virgin-quality polymers, significantly reducing the demand for new fossil-based feedstocks and mitigating plastic pollution. cornell.educhemrxiv.org

The development of polymers that are designed for disassembly is a key strategy in sustainable materials science. By incorporating specific chemical linkages that can be selectively cleaved under mild conditions, researchers are creating a new generation of recyclable thermoplastics. cornell.edu

Conclusion and Future Directions in 5 Phenyl 1,3 Dioxolan 4 One Research

Emerging Research Areas and Unexplored Reactivity

The versatility of the 5-phenyl-1,3-dioxolan-4-one scaffold continues to inspire new research directions. While its role as a chiral auxiliary in alkylation and Michael additions is well-established, several areas of its reactivity remain nascent or entirely unexplored. mdpi.comnih.gov

Photoredox and Radical Chemistry: A significant emerging area is the generation of dioxolanyl radicals using visible-light photoredox catalysis. ethz.chescholarship.org This modern synthetic approach allows for the formation of carbon-carbon bonds under mild, metal-free conditions. ethz.ch For instance, graphitic carbon nitride (g-C3N4) has been successfully employed as a heterogeneous photocatalyst to mediate the addition of dioxolane radicals to a variety of electron-deficient olefins. ethz.ch Future work could focus on applying these photoredox methods specifically to this compound, exploring how the phenyl group influences radical stability and reactivity. Unexplored avenues include intramolecular radical cyclizations initiated from the dioxolanone core and its use in photoredox-mediated cross-coupling reactions.

Asymmetric Catalysis and Organocatalysis: The development of novel organocatalytic transformations involving dioxolanones is a promising frontier. Recent studies have shown the utility of cinchona alkaloid-based organocatalysts in formal [3+2] cycloadditions to synthesize chiral 1,3-dioxolanes. nih.gov Applying this to this compound could provide enantioselective routes to complex, polycyclic structures. Further exploration into its use as a substrate in other organocatalyzed reactions, such as asymmetric Diels-Alder or Friedel-Crafts reactions, could unlock new synthetic pathways. researchgate.netacs.org

Polymer Chemistry and Sustainable Materials: The ring-opening polymerization (ROP) of dioxolanones to produce functional polyesters is gaining considerable attention. rsc.orgrsc.org Specifically, the ROP of this compound yields poly(mandelic acid), a polymer with potential for advanced material applications. rsc.org A key area of emerging research is the development of highly controlled polymerization techniques to produce isotactic polymers with crystalline properties. rsc.org Binary organocatalytic systems that minimize side reactions and control stereochemistry represent a significant step forward. rsc.orgrsc.org Unexplored possibilities include the synthesis of block copolymers incorporating the poly(mandelic acid) segment and the development of biodegradable materials derived from this monomer. researchgate.net

Challenges and Opportunities in Dioxolanone Chemistry and Applications

Despite the synthetic potential, several challenges remain in the chemistry of this compound, each presenting a corresponding opportunity for innovation.